molecular formula C16H14N4O2S B2672560 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034367-09-2

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2672560
CAS No.: 2034367-09-2
M. Wt: 326.37
InChI Key: YUWNCDYZWKTELY-UHFFFAOYSA-N
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Description

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that incorporates multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyridazine, pyrrolidine, and benzothiazole rings endows it with unique physicochemical properties that can be exploited for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine derivative, followed by the formation of the pyrrolidine ring, and finally the benzothiazole moiety. Each step requires specific reagents and conditions:

    Pyridazine Formation: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Benzothiazole Formation: The benzothiazole ring is typically formed through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The pyridazine ring, for example, is known for its ability to form hydrogen bonds and π-π stacking interactions, which can be crucial for binding to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like relugolix and deucravacitinib, which also contain the pyridazine ring, are known for their medicinal properties.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones are studied for their anticonvulsant activity.

    Benzothiazole Derivatives: Benzothiazole-based compounds are explored for their antimicrobial and anticancer activities.

Uniqueness

What sets 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole apart is the combination of these three heterocyclic rings in a single molecule, which may result in unique biological activities and physicochemical properties not observed in simpler analogs.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(15-18-12-4-1-2-5-13(12)23-15)20-9-7-11(10-20)22-14-6-3-8-17-19-14/h1-6,8,11H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWNCDYZWKTELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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